molecular formula C21H22N6O B10921897 1-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921897
M. Wt: 374.4 g/mol
InChI Key: GDLFHDXWIKKALD-UHFFFAOYSA-N
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Description

1-Ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

The synthesis of 1-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps. The starting materials typically include 1-methyl-1H-pyrazol-5-amine and 6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. The synthetic route may involve the following steps:

    Condensation: The reaction between the amine and the carboxylic acid to form the amide bond.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-Ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the pyrazole and pyridine rings.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

1-Ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

1-ethyl-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N6O/c1-4-27-20-18(13-23-27)17(12-19(24-20)15-8-6-5-7-9-15)21(28)25(2)14-16-10-11-22-26(16)3/h5-13H,4,14H2,1-3H3

InChI Key

GDLFHDXWIKKALD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N(C)CC4=CC=NN4C

Origin of Product

United States

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